molecular formula C19H18FN3O3 B2383292 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874127-03-4

2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No. B2383292
M. Wt: 355.369
InChI Key: FGTNBCJGWLFXBS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively by researchers.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Almasirad et al. (2004) involved the synthesis of a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, including compounds structurally related to the specified chemical. These compounds were screened for their anticonvulsant activities, revealing significant effects in both PTZ and MES models, suggesting their potential in developing treatments for epilepsy. This effect is believed to be mediated by benzodiazepine receptors and other unknown mechanisms (Almasirad et al., 2004).

Anticancer Agents

Aboraia et al. (2006) reported the synthesis of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives, showing high anticancer activity in vitro. While the direct relevance to the specific compound may be limited, this study highlights the anticancer potential of structurally similar oxadiazole derivatives, indicating a broader research application area for such compounds (Aboraia et al., 2006).

Lipoxygenase Inhibitors

In the realm of anti-inflammatory research, Aziz‐ur‐Rehman et al. (2016) developed N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, targeting lipoxygenase enzyme inhibition. Such studies demonstrate the compound's potential application in designing new anti-inflammatory agents, underscoring the versatility of oxadiazole derivatives in medicinal chemistry (Aziz‐ur‐Rehman et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Research into the application of oxadiazole derivatives in OLED technology has shown promising results. Yi Jin et al. (2014) developed new heteroleptic iridium(III) complexes using ancillary ligands related to oxadiazole structures, achieving high efficiency and low efficiency roll-off in OLEDs. This study indicates the potential of oxadiazole derivatives, including those similar to the specified compound, in enhancing OLED performance and efficiency (Yi Jin et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-15(25-16-7-5-4-6-14(16)20)19(24)21-18-17(22-26-23-18)13-10-8-12(2)9-11-13/h4-11,15H,3H2,1-2H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTNBCJGWLFXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

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